molecular formula C12H17N3O4 B13512442 5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid

5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid

Cat. No.: B13512442
M. Wt: 267.28 g/mol
InChI Key: WSARRLSSUNEROI-UHFFFAOYSA-N
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Description

5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a tert-butoxycarbonyl group and a carboxylic acid group attached. It is of significant interest in medicinal chemistry and drug design due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Fusion with Pyrazine Ring: The pyrazole ring is then fused with a pyrazine ring through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butoxycarbonyl group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, metabolic pathways, or gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
  • 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
  • 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylic acid

Uniqueness

5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-7-15-8(4-5-13-15)9(14)10(16)17/h4-5,9H,6-7H2,1-3H3,(H,16,17)

InChI Key

WSARRLSSUNEROI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1C(=O)O

Origin of Product

United States

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